molecular formula C9H6N2OS B2477429 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde CAS No. 882032-77-1

2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B2477429
CAS RN: 882032-77-1
M. Wt: 190.22
InChI Key: ZNLXETCAQSWLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde” is a compound that contains a pyridine ring and a thiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyridine and thiazole rings. The presence of the aldehyde group might introduce some polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The aldehyde group could be involved in nucleophilic addition reactions or be reduced to an alcohol. The nitrogen in the pyridine ring could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with these functional groups are likely to be solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Complex Formation

Research has demonstrated that derivatives of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde are involved in the synthesis of complex compounds and have applications in the field of coordination chemistry. For instance, new 1,3,4‐Oxadiazolecopper(II) derivatives have been synthesized from thiosemicarbazone complexes, highlighting the compound's role in the formation of metal-organic frameworks and its potential in material science and catalysis (Gómez-Saiz et al., 2003). Additionally, a novel cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative has been synthesized, showcasing the versatility of related compounds in generating new chemical entities with potential applications in catalysis and material science (Hakimi et al., 2012).

Sensor Development

Certain derivatives of this compound have been employed in sensor technology. A study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone can be used as a neutral ionophore for preparing an Er(III) membrane sensor with high selectivity, indicating its utility in environmental monitoring and analytical chemistry (Ganjali et al., 2007).

Antimicrobial and Antitumor Activity

Research into the antimicrobial and antitumor properties of compounds related to this compound has shown promising results. Novel thiohydrazonates and pyrazolo[3,4-b]pyridines synthesized from derivatives have recorded in-vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Mekky & Sanad, 2019). Furthermore, compounds bearing the benzothiazole moiety, synthesized from related chemical structures, exhibited significant anticancer activities against lung and colon cancer cells, underscoring their potential in cancer research (El-Helw et al., 2019).

Mechanism of Action

Target of Action

Similar compounds, such as imidazole and pyrazine derivatives, have been reported to interact with various biological targets, including enzymes like collagen prolyl-4-hydroxylase and receptor tyrosine kinase . These enzymes play crucial roles in various biological processes, including collagen synthesis and signal transduction, respectively .

Mode of Action

For instance, similar compounds have been reported to inhibit the activity of enzymes, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

For example, imidazole derivatives have been reported to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This suggests that 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde could potentially affect similar pathways.

Pharmacokinetics

The gi absorption score of related compounds suggests that they are well-absorbed in the gut after oral administration . This could potentially impact the bioavailability of this compound.

Result of Action

Related compounds have been reported to exhibit various biological activities, including antimicrobial and antidiabetic activities. These activities suggest that this compound could potentially have similar effects.

Action Environment

The photophysical behavior of related compounds, such as 3-(pyridin-2-yl)triimidazotriazine, has been investigated under ambient conditions . This suggests that environmental factors could potentially influence the action of this compound.

Safety and Hazards

As with any chemical compound, handling “2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde” would require proper safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future research directions would likely involve exploring the potential biological activities of this compound, such as its potential antimicrobial, antiviral, and antitumor activities .

properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLXETCAQSWLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.